![molecular formula C20H23N5O B5505133 2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)
2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole
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Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to 2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole, often involves the fusion of 1H-benzimidazole with various keto esters or aminocrotonates in the presence of ammonium acetate. For instance, a related synthesis process described the formation of 3-substituted and 2,3-disubstituted-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole derivatives by fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate (Rida et al., 1988).
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antiproliferative Activity : Novel derivatives of 2-amino-1H-benzimidazole have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including leukemia, breast, and lung cancer cells. Compounds in this category showed significant activity, highlighting their potential as leads for anticancer drug development (Nowicka et al., 2015).
Anticancer Properties : Benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety were synthesized and showed a variety of biological activities, including anticancer activity. Certain compounds exhibited selective cytotoxicity towards lung adenocarcinoma and rat glioma cell lines, indicating their potential as anticancer agents (Çiftçi et al., 2021).
H1-Antihistaminic Agents : A series of benzimidazoles were tested for H1-antihistaminic activity, revealing that some derivatives exhibited potent antihistaminic activity, which could be beneficial for developing new therapeutics for allergies (Iemura et al., 1986).
Fluorescent Probes for DNA Detection : Novel aminated benzimidazo[1,2-a]quinolines were synthesized and found to significantly enhance fluorescence emission intensity in the presence of ct-DNA, offering potential applications as DNA-specific fluorescent probes (Perin et al., 2011).
Anti-Inflammatory and Analgesic Agents
- COX-2 Selective Inhibition : Research aimed at achieving anti-inflammatory efficacy with minimal adverse effects through selective COX-2 inhibition highlighted the potential of benzimidazole piperidine and phenoxy pyridine derivatives. These compounds showed promising results in vitro and in vivo studies, indicating their potential as new nonsteroidal anti-inflammatory drugs (NSAIDs) (Burayk et al., 2022).
properties
IUPAC Name |
[3-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(2-ethylpyrimidin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-2-18-21-11-15(12-22-18)20(26)25-9-5-6-14(13-25)10-19-23-16-7-3-4-8-17(16)24-19/h3-4,7-8,11-12,14H,2,5-6,9-10,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCITVDIVMGPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCCC(C2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole |
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